molecular formula C11H15ClN2O2 B1525771 tert-Butyl (2-amino-4-chlorophenyl)carbamate CAS No. 579474-49-0

tert-Butyl (2-amino-4-chlorophenyl)carbamate

Cat. No. B1525771
M. Wt: 242.7 g/mol
InChI Key: RAAXZOKVGWKKCP-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-4-chlorophenyl)carbamate” is a chemical compound with the CAS Number: 1695045-35-2 . It has a molecular weight of 285.77 . The IUPAC name for this compound is tert-butyl (2-(((2-amino-4-chlorophenyl)amino)ethyl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl (2-amino-4-chlorophenyl)carbamate” is 1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

“tert-Butyl (2-amino-4-chlorophenyl)carbamate” is a powder that is stored at room temperature .

Scientific Research Applications

  • Protein Biology

    • Summary of Application : “tert-Butyl (2-amino-3-chlorophenyl)carbamate” is used in protein biology, specifically in Western Blotting, Protein Expression, and Protein Purification .
  • Synthesis of Thyronamine Derivatives

    • Summary of Application : “N-Boc-ethylenediamine”, which may contain up to 5% tert-butanol, is used in the synthesis of thyronamine derivatives .
    • Methods of Application : The compound is used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .
  • Chemical Synthesis

    • Summary of Application : This compound is used as a reagent in chemical synthesis .
  • Apoptosis Induction in Human Hepatocellular Carcinoma Cells

    • Summary of Application : This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells .
    • Methods of Application : The compound is likely used in in vitro cell culture experiments, where it is added to the culture medium of the cancer cells .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Summary of Application : This compound is used in the production of food, drugs, pesticides, or biocidal products .
  • Infrared Spectroscopy
    • Summary of Application : This compound is used in infrared spectroscopy .

Safety And Hazards

The safety information for “tert-Butyl (2-amino-4-chlorophenyl)carbamate” indicates that it may be harmful if swallowed and may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(2-amino-4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAXZOKVGWKKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212291
Record name 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-4-chlorophenyl)carbamate

CAS RN

579474-49-0
Record name 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579474-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 579474-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from (4-chloro-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example A5) (22.12 g, 85 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as a red solid (13.93 g).
Quantity
22.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared from the tert-butyl 4-chloro-2-nitrophenylcarbamate (Example A5; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (85%), MS (EI) 243 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
85%

Synthesis routes and methods III

Procedure details

Compound J1was prepared from (4-chloro-2-nitro-phenyl)-carbamic acid tert-butyl ester (A6) (22.12 g, 85 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b).
Quantity
22.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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